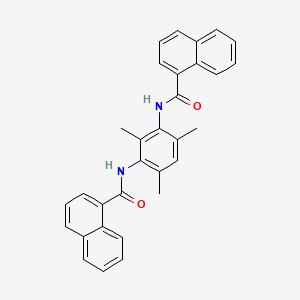

N,N'-(2,4,6-trimethyl-1,3-phenylene)di(1-naphthamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of polymers derived from naphthalene and phenylene units, similar to N,N'-(2,4,6-trimethyl-1,3-phenylene)di(1-naphthamide), involves complex chemical reactions, including polycondensation processes. For instance, new poly(amide-imide)s were synthesized through direct polycondensation of diimide-diacids with various aromatic diamines, using triphenyl phosphite and pyridine as condensing agents in specific solvents like N-methyl-2-pyrrolidone (NMP) in the presence of calcium chloride (Yang & Chen, 1993). This method showcases the intricate steps involved in creating polymers with desired properties, such as solubility in polar solvents and the ability to form transparent and tough films.

Molecular Structure Analysis

The molecular structure of compounds related to N,N'-(2,4,6-trimethyl-1,3-phenylene)di(1-naphthamide) is crucial in determining their physical and chemical properties. Studies on related compounds reveal that the arrangement of molecules, including π-π interactions and crystallinity, significantly affects their characteristics. For example, the analysis of pi-complexation of naphthalene and biphenyl to trimeric perfluoro-ortho-phenylene mercury indicated the formation of extended binary stacks with unusual luminescent properties, highlighting the impact of molecular arrangement on photoluminescence (Haneline, Tsunoda, & Gabbaï, 2002).

Scientific Research Applications

Chiral Polymer Synthesis

Research on chiral polyurethanes, for example, has shown that certain compounds can lead to π-stacked helical polymer structures. This finding is significant for the synthesis of materials with unique optical properties due to their chiral nature. The ability of these materials to form stiff, π-stacked helical conformations stable across various temperatures highlights their potential in materials science, especially in creating polymers with predetermined physical and chemical properties (Gudeangadi et al., 2015).

Semiconducting Polymers

The development of semiconducting polymers based on naphthodithiophene diimide structures illustrates the role of specific diimide compounds in creating materials for electronic applications. These polymers show promising electron transport properties, essential for their use in field-effect transistors (FETs). The manipulation of HOMO and LUMO energy levels through the introduction of various comonomer units further demonstrates the capacity to tailor electronic properties for specific applications (Nakano et al., 2015).

Highly Branched Polyolefins

Studies on α-diimine Ni(II) complexes reveal their effectiveness in producing highly branched amorphous polyethylene. This research underscores the potential of certain diimide compounds in facilitating the polymerization of ethylene to create polymers with unique branching characteristics, which can significantly affect their physical properties and industrial applicability (Wang et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O2/c1-19-18-20(2)29(33-31(35)27-17-9-13-23-11-5-7-15-25(23)27)21(3)28(19)32-30(34)26-16-8-12-22-10-4-6-14-24(22)26/h4-18H,1-3H3,(H,32,34)(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJWNTSSMIMELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC(=O)C2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC=CC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)

![8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5560560.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)

![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)